4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate
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Overview
Description
4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate is a complex organic compound with a molecular formula of C15H14N2O3S This compound is characterized by the presence of a thienylcarbonyl group, an ethanehydrazonoyl linkage, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenecarbonyl chloride with ethanehydrazine to form the intermediate 2-thienylcarbonyl ethanehydrazide. This intermediate is then reacted with 4-acetoxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetates depending on the substituent introduced.
Scientific Research Applications
4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate involves its interaction with specific molecular targets. The thienylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethanehydrazonoyl linkage may facilitate binding to biological macromolecules, affecting their function. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(2-Pyrazinylcarbonyl)ethanehydrazonoyl)phenyl acetate
- 4-(N-(2-Methyl-3-furoyl)ethanehydrazonoyl)phenyl acetate
- 4-(N-(2-Thienylacetyl)ethanehydrazonoyl)phenyl acetate
Uniqueness
4-(N-(2-Thienylcarbonyl)ethanehydrazonoyl)phenyl acetate is unique due to the presence of the thienylcarbonyl group, which imparts specific chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-(thiophene-2-carbonylamino)carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3S/c1-10(16-17-15(19)14-4-3-9-21-14)12-5-7-13(8-6-12)20-11(2)18/h3-9H,1-2H3,(H,17,19)/b16-10+ |
InChI Key |
ZLFCXTMGSQBCOQ-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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